molecular formula C23H24N2O3 B7709699 N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide

カタログ番号 B7709699
分子量: 376.4 g/mol
InChIキー: RAQJVYUWHSDJIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

作用機序

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide binds selectively to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to modulate the activity of TSPO, leading to the regulation of these cellular processes.
Biochemical and Physiological Effects
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease. In addition, N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are thought to be mediated by the modulation of TSPO activity.

実験室実験の利点と制限

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a selective ligand for TSPO, which allows for the specific targeting of this protein in various biological systems. In addition, N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied and characterized, which allows for the accurate interpretation of experimental results. However, N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has some limitations, including its relatively low affinity for TSPO and its potential off-target effects.

将来の方向性

There are several future directions for the study of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide. One potential direction is the development of new radiotracers based on N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide for use in PET imaging. These radiotracers could be optimized for specific disease states and could provide valuable diagnostic and prognostic information. Another potential direction is the development of new therapeutic agents based on N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. These agents could be designed to selectively target TSPO and could provide new treatment options for these diseases.

合成法

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 3-bromopyridine in the presence of a palladium catalyst.

科学的研究の応用

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to selectively bind to TSPO, which is upregulated in various pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. PET imaging using N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has shown promising results in the diagnosis and staging of these diseases.

特性

IUPAC Name

N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-15-7-8-16(2)19(12-15)22(18-6-5-11-24-14-18)25-23(26)17-9-10-20(27-3)21(13-17)28-4/h5-14,22H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQJVYUWHSDJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。